2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene
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Overview
Description
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene is a photochromic compound known for its ability to change color upon exposure to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene typically involves the reaction of 3,4-bis(2,5-dimethyl-3-thienyl)cyclobut-3-ene-1,2-dione with hydroxylamine hydrochloride. This reaction proceeds through an unusual Beckmann rearrangement to yield esters of 2,3-bis(2,5-dimethyl-3-thienyl)-3-cyanoacrylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene has several scientific research applications:
Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photochromic properties.
Medicine: Explored for its potential use in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene involves a reversible photoisomerization process. Upon exposure to light, the compound undergoes a structural change from an open-ring form to a closed-ring form, resulting in a change in its optical properties. This photoisomerization is facilitated by the presence of the thienyl groups, which stabilize the transition state and lower the activation energy required for the reaction .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclopentene
- 1,2-Bis(2,5-dimethyl-3-thienyl)ethene
- 1,2-Bis(2,5-dimethyl-3-thienyl)cyclohexene
Uniqueness
2,3-Bis(2,5-dimethyl-3-thienyl)-1,3-butadiene is unique due to its specific photochromic properties and the stability of its photoisomerized forms. Compared to similar compounds, it offers a more efficient and reversible photoisomerization process, making it highly suitable for applications in optical data storage and molecular switches .
Properties
CAS No. |
862260-08-0 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-[3-(2,5-dimethylthiophen-3-yl)buta-1,3-dien-2-yl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C16H18S2/c1-9-7-15(13(5)17-9)11(3)12(4)16-8-10(2)18-14(16)6/h7-8H,3-4H2,1-2,5-6H3 |
InChI Key |
MGOUNRBWVFAKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=C)C(=C)C2=C(SC(=C2)C)C |
Origin of Product |
United States |
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